5-Cyclopropoxy-6-isopropyl-N,N-dimethylnicotinamide
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Overview
Description
5-Cyclopropoxy-6-isopropyl-N,N-dimethylnicotinamide is a chemical compound with the molecular formula C14H20N2O2 and a molecular weight of 248.324 g/mol It is characterized by the presence of a cyclopropoxy group, an isopropyl group, and a dimethylnicotinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-6-isopropyl-N,N-dimethylnicotinamide typically involves the following steps:
Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of nicotinic acid with dimethylamine under appropriate conditions.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides in the presence of a base.
Cyclopropoxy Group Addition: The cyclopropoxy group can be added through a nucleophilic substitution reaction using cyclopropyl alcohol and a suitable leaving group.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. These methods often utilize continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-6-isopropyl-N,N-dimethylnicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropoxy or isopropyl groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
5-Cyclopropoxy-6-isopropyl-N,N-dimethylnicotinamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-6-isopropyl-N,N-dimethylnicotinamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: A simpler analog without the cyclopropoxy and isopropyl groups.
Isopropyl Nicotinate: Contains the isopropyl group but lacks the cyclopropoxy and dimethylamine moieties.
Cyclopropylamine: Contains the cyclopropyl group but lacks the nicotinamide core.
Uniqueness
5-Cyclopropoxy-6-isopropyl-N,N-dimethylnicotinamide is unique due to the combination of its structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H20N2O2 |
---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
5-cyclopropyloxy-N,N-dimethyl-6-propan-2-ylpyridine-3-carboxamide |
InChI |
InChI=1S/C14H20N2O2/c1-9(2)13-12(18-11-5-6-11)7-10(8-15-13)14(17)16(3)4/h7-9,11H,5-6H2,1-4H3 |
InChI Key |
JBWLBJUFYBZJLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=C(C=N1)C(=O)N(C)C)OC2CC2 |
Origin of Product |
United States |
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